4-Bromo-2-fluorophenyl acetate

Description

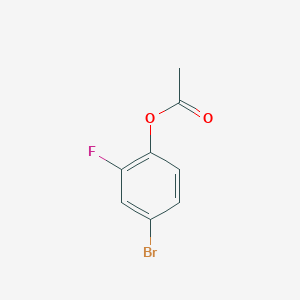

4-Bromo-2-fluorophenyl acetate is a halogenated aromatic ester featuring a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring, with an acetyloxy group (-OAc) as the ester moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the strategic placement of halogens that enhance reactivity and direct subsequent functionalization .

The acetate group enhances hydrolytic stability compared to free phenolic -OH, making it suitable for controlled-release applications or as a protecting group in multi-step syntheses .

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOKLZNUIOTMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorophenyl acetate typically involves the acetylation of 4-Bromo-2-fluorophenol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-fluorophenyl acetate can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 4-Bromo-2-fluorophenyl acetate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of 4-Bromo-2-fluorophenyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution: Products include 4-substituted-2-fluorophenyl acetates.

Oxidation: Products include 4-Bromo-2-fluoroquinones.

Reduction: Products include 4-Bromo-2-fluorophenyl alcohol.

Scientific Research Applications

Chemistry: 4-Bromo-2-fluorophenyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of halogenated phenyl acetates on biological systems. It is also used in the synthesis of bioactive molecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

Industry: In the industrial sector, 4-Bromo-2-fluorophenyl acetate is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorophenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms in the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The acetyl group can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromo-2-fluorophenyl acetate with structurally related compounds, emphasizing differences in reactivity, electronic properties, and applications.

Structural and Functional Analogues

Electronic and Reactivity Comparisons

- HOMO-LUMO Properties : In compounds containing the 4-bromo-2-fluorophenyl group, the HOMO localizes on the bromo-fluorophenyl ring, while the LUMO resides on adjacent conjugated systems (e.g., naphthyridine). The ground-state energy gap (10.12 eV) is significantly larger than the excited state (4.05 eV), indicating enhanced reactivity under photoexcitation .

- Halogen Effects : Bromine facilitates nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling, whereas fluorine enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity .

- Ester vs. Hydrazine Derivatives : The acetate group in 4-bromo-2-fluorophenyl acetate offers hydrolytic stability under basic conditions compared to hydrazine derivatives, which are more nucleophilic and prone to cyclization (e.g., forming benzothiazepines or pyrazolines) .

Physicochemical Properties

- Melting Points : While data for 4-bromo-2-fluorophenyl acetate are unavailable, structurally similar compounds like 3-[5-(4-bromo-2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-[9-(2-fluoroethyl)-9H-carbazol-3-yl]propanamide exhibit high melting points (207–208°C), reflecting strong intermolecular interactions .

- Solubility: The acetate group improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-esterified bromo-fluorophenyl compounds .

Biological Activity

4-Bromo-2-fluorophenyl acetate is a halogenated organic compound with notable biological activity, particularly in biochemical and pharmaceutical research. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine.

4-Bromo-2-fluorophenyl acetate serves as a substrate for various enzymes, particularly esterases and hydrolases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of 4-bromo-2-fluorophenol and acetic acid . The interactions are primarily influenced by the enzyme's active site, which accommodates the substrate and facilitates bond cleavage. The compound's structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and stability in biochemical reactions.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : It modulates signaling pathways that can lead to changes in gene expression profiles.

- Metabolic Activity : It affects metabolic enzymes, influencing overall metabolic flux within cells.

- Gene Expression : By interacting with transcription factors and regulatory proteins, it can alter gene expression patterns.

In laboratory settings, 4-bromo-2-fluorophenyl acetate exhibits time-dependent effects on cellular functions, showing sustained activity in both in vitro and in vivo models.

Molecular Mechanism

The molecular mechanism involves binding interactions with specific biomolecules. The compound binds to the active sites of esterases and hydrolases, leading to either enzyme inhibition or activation. This interaction is critical for hydrolyzing the ester bond and influencing downstream biological processes such as gene regulation.

Dosage Effects in Animal Models

Research indicates that the biological effects of 4-bromo-2-fluorophenyl acetate are dose-dependent:

- Low Doses : Minimal toxicity is observed; it effectively modulates enzyme activity.

- High Doses : Toxic effects can occur, including cellular damage and disruption of metabolic functions.

- Threshold Effects : A specific dosage range exists where the compound remains effective without significant harm.

Metabolic Pathways

The compound participates in various metabolic pathways through its interaction with esterases and hydrolases. These enzymes catalyze the hydrolysis of the ester bond, leading to significant changes in metabolite levels within cells.

Scientific Research Applications

4-Bromo-2-fluorophenyl acetate is utilized across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as an intermediate in synthesizing pharmaceuticals and agrochemicals. |

| Biology | Studied for effects on biological systems; used to synthesize bioactive molecules. |

| Medicine | Investigated for potential drug development targeting specific enzymes or receptors. |

| Industry | Employed in producing specialty chemicals and as a building block for complex molecules. |

Case Studies

- Antiviral Activity : In studies examining compounds similar to 4-bromo-2-fluorophenyl acetate, it was found that certain derivatives exhibited antiviral properties against HIV by disrupting critical protein interactions involved in viral replication .

- Cytotoxicity Assessments : Cytotoxicity studies using human cell lines indicated that many derivatives are tolerated well by cells with minimal toxicity compared to known toxic compounds like auranofin. This suggests potential therapeutic applications with manageable safety profiles .

- Metabolic Studies : Long-term studies showed that 4-bromo-2-fluorophenyl acetate could sustain biological activity over extended periods, indicating its potential utility in chronic disease models where prolonged exposure may be necessary.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-bromo-2-fluorophenyl acetate?

- Methodology : The compound is typically synthesized via esterification of 4-bromo-2-fluorophenol with acetic anhydride or acetyl chloride. Acid catalysis (e.g., H₂SO₄) or base-mediated conditions (e.g., pyridine) can be employed. For example, demonstrates analogous reactions using DIPEA as a base in isopropanol for coupling bromo-fluoroaniline derivatives, suggesting similar conditions could apply for ester formation. Purification often involves column chromatography with gradients like EtOAc/heptane .

- Key Considerations : Monitor reaction progress via TLC, and optimize solvent/base combinations to minimize side reactions (e.g., hydrolysis or halogen displacement).

Q. How is 4-bromo-2-fluorophenyl acetate purified, and what analytical techniques confirm its structure?

- Purification : Use flash chromatography (e.g., 0–15% EtOAc/heptane) or recrystallization from solvents like dichloromethane/hexane.

- Characterization :

- ¹H/¹³C NMR : Look for acetate methyl protons (~δ 2.1–2.3 ppm) and aromatic protons influenced by bromine/fluorine substituents (e.g., δ 7.3–7.8 ppm, split patterns due to coupling) .

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare retention times with standards .

- Elemental Analysis : Validate Br/F content via combustion analysis or XRF.

Q. What are the stability and storage requirements for 4-bromo-2-fluorophenyl acetate?

- Stability : Store at 0–6°C in airtight containers to prevent hydrolysis or halogen loss. Avoid prolonged exposure to moisture or light, as bromine and ester groups are susceptible to degradation .

- Handling : Use inert atmospheres (N₂/Ar) for sensitive reactions, as seen in boronic acid handling protocols .

Advanced Research Questions

Q. How can discrepancies in NMR data for 4-bromo-2-fluorophenyl acetate derivatives be resolved?

- Analysis : Fluorine (¹⁹F NMR) and bromine isotopes (²D splitting) complicate splitting patterns. Use high-resolution NMR (400+ MHz) and compare with computational predictions (e.g., DFT for chemical shifts). For example, reports δ 11.42 ppm for NH protons in a related quinazoline derivative, highlighting the need for solvent- and temperature-controlled experiments .

- Contradiction Management : Cross-validate with mass spectrometry and IR spectroscopy (e.g., ester C=O stretch ~1740 cm⁻¹) to distinguish structural isomers .

Q. What mechanistic insights exist for the esterification of 4-bromo-2-fluorophenol under varying conditions?

- Acidic vs. Basic Conditions :

- Acid-Catalyzed : Proceeds via protonation of the phenolic oxygen, enhancing electrophilicity for nucleophilic acyl substitution. Risk of Br⁻ elimination under strong acids.

- Base-Mediated : Deprotonates phenol to form a phenoxide ion, improving reactivity toward acetylating agents. uses DIPEA to deprotonate aniline derivatives, suggesting similar bases (e.g., DMAP) could optimize ester yields .

- Kinetic Studies : Design experiments varying temperature (e.g., 0°C to reflux) and solvent polarity (e.g., DMF vs. THF) to assess rate constants via HPLC monitoring .

Q. How can computational modeling aid in predicting reactivity or spectroscopic properties of 4-bromo-2-fluorophenyl acetate?

- Applications :

- Reactivity : Simulate transition states for ester hydrolysis or Suzuki-Miyaura cross-coupling (e.g., using boronic acids from ) .

- Spectroscopy : Predict NMR/IR spectra with Gaussian or ADF software. provides InChI data for structural input .

- Validation : Compare computed vs. experimental LCMS/MS fragmentation patterns to refine models .

Key Research Challenges

- Halogen Stability : Bromine may undergo displacement in polar aprotic solvents (e.g., DMF) during coupling reactions. Use Pd catalysts (e.g., ’s Pd(OAc)₂) for selective transformations .

- Stereoelectronic Effects : Fluorine’s electron-withdrawing nature alters reaction pathways; computational studies () can guide substituent placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.